6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthalene ring, a phenyl group, and a pyrazolopyridine core, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cell proliferation . The downstream effects of this include a reduction in cell growth and potentially the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of the apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These effects suggest a complex action that combines antiproliferative effects with the induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with naphthalen-2-yl and phenyl substituents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
- 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenylacetic acid
Uniqueness
Compared to similar compounds, 6-(naphthalen-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione exhibits unique structural features that contribute to its distinct biological activities. The presence of both naphthalene and phenyl groups enhances its binding affinity to target enzymes, making it a potent inhibitor with potential therapeutic applications.
Properties
IUPAC Name |
6-naphthalen-2-yl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-19-13-18(16-11-10-14-6-4-5-7-15(14)12-16)23-21-20(19)22(27)25(24-21)17-8-2-1-3-9-17/h1-13H,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLABRDRHXBGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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